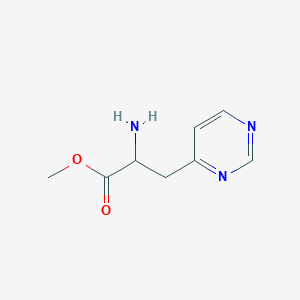

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate

Description

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 2-amino-3-pyrimidin-4-ylpropanoate |

InChI |

InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3 |

InChI Key |

OWICFXPWERCIFF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=NC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(pyrimidin-4-yl)propanoate typically involves the condensation of a pyrimidine derivative with an appropriate amino acid ester. One common method includes the reaction of 2-aminopyrimidine with methyl acrylate under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Alkylation/Acylation of the Amino Group

The primary amine group undergoes alkylation or acylation via reactions with alkyl halides or acyl chlorides, respectively. For example:

-

Alkylation : Reaction with methyl iodide in the presence of a base (e.g., sodium hydroxide) yields substituted ammonium salts.

-

Acylation : Treatment with acetyl chloride produces N-acetyl derivatives, altering solubility and bioavailability.

Hydrolysis of the Methyl Ester

Saponification of the ester group under basic conditions (e.g., aqueous sodium hydroxide) generates the corresponding carboxylic acid:

Pyrimidine Ring Reactivity

The pyrimidine ring can participate in electrophilic substitution reactions, particularly at position 5 (meta to the amino group). For example:

-

Nitration : Reaction with nitric acid generates nitro-substituted derivatives.

-

Halogenation : Chlorination or bromination introduces halogen substituents, enhancing lipophilicity.

Reaction Conditions and Reagents

The choice of solvent and catalyst significantly influences reaction efficiency:

-

Condensation : Ethanol/methanol with HCl as a catalyst.

-

Alkylation/Acylation : Polar aprotic solvents (e.g., dimethylformamide) with bases like sodium hydride .

-

Hydrolysis : Aqueous NaOH or enzymatic methods (e.g., lipase).

Purification Techniques

-

Crystallization : Used to isolate the product from reaction mixtures.

-

Silica gel chromatography : Employed for final purification, particularly in coupling reactions involving pyrimidine derivatives .

Comparative Analysis of Related Compounds

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| Pyrimidine-5-ylpropanoate derivative | Substitution at position 5 | Enhanced antimicrobial activity |

| Pyridin-4-ylpropanoate derivative | Pyridine ring instead of pyrimidine | Selective kinase inhibition |

| Imidazol-4-ylpropanoate derivative | Imidazole ring for metal coordination | Antifungal properties |

This compound’s reactivity profile highlights its utility in organic synthesis and drug discovery, with further research opportunities in optimizing reaction conditions for industrial applications.

Scientific Research Applications

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials and polymers with specific properties

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyrimidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrimidine ring can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Key Observations:

Ester Stability: The ethyl ester in Telotristat ethyl exhibits superior stability in solid dosage forms (<0.5% degradation under accelerated conditions) compared to methyl esters, which are generally more prone to hydrolysis due to smaller alkyl groups . The nitro derivative () undergoes reductive conversion to an amine, indicating that electron-withdrawing groups like NO₂ enhance reactivity at the aromatic ring but reduce shelf-life stability .

Substituent Effects on Bioactivity :

- Pyrimidine vs. Pyridine: The pyrimidine ring in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., kinases or enzymes) compared to pyridine derivatives (). Fluorine substitution on pyridine () likely improves metabolic stability and membrane permeability .

- Aromatic Substitutions: Chlorophenyl and trifluoroethoxy groups in Telotristat ethyl () contribute to target selectivity (e.g., serotonin synthesis inhibition), whereas the nitro group in ’s compound serves as a synthetic handle for further functionalization .

Synthetic Utility: The nitro-to-amine reduction pathway () highlights the use of Methyl 2-amino-3-(4-nitrophenyl)propanoate as a versatile intermediate for generating aminophenyl derivatives, which are critical in drug discovery .

Biological Activity

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate, often referred to as Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_8H_10N_2O_2 and a molecular weight of approximately 182.18 g/mol. The compound features a methyl ester group, an amino group, and a pyrimidine ring, which are crucial for its biological interactions. The structural characteristics allow it to engage in various biochemical interactions, making it a versatile building block in drug design.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves binding to specific enzymes or receptors, where the amino group can form hydrogen bonds, while the pyrimidine ring may engage in π-π interactions with aromatic residues in proteins.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Enterococcus faecium | 32 µg/mL |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, including Caco-2 and A549 cells. The compound appears to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression .

Table 2: Anticancer Activity Data

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzyme active sites, inhibiting their function.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors involved in growth and survival.

- DNA Interaction : Preliminary studies suggest that the pyrimidine ring may interact with nucleic acids, potentially affecting DNA replication and transcription processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an antibiotic adjuvant .

Case Study 2: Anticancer Potential

In another investigation focusing on colorectal cancer cell lines (Caco-2), treatment with Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate resulted in a dose-dependent decrease in cell viability. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic purposes in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(pyrimidin-4-yl)propanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving pyrimidine ring functionalization and esterification. For example, analogs like Telotristat ethyl (a structurally related compound) use palladium-catalyzed cross-coupling reactions to introduce pyrimidine moieties . Key steps include:

- Protection of amino groups to avoid side reactions.

- HPLC-guided purification (e.g., using conditions similar to SQD-FA05 with a retention time of 0.90 minutes) to isolate intermediates .

- LCMS monitoring (e.g., m/z 450 [M+H2O]+) to verify intermediate purity .

Optimize yields by controlling reaction temperature (e.g., 22–25°C for stability) and using inert gas environments to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC with UV detection (retention time calibration against known standards) .

- LCMS to confirm molecular ion peaks and detect byproducts (e.g., [M+H2O]+ adducts) .

- NMR spectroscopy (¹H/¹³C) to verify the pyrimidine ring’s substitution pattern and ester linkage integrity.

For hydrochloride salts, ensure moisture-free storage (<5% humidity) to prevent hydrolysis .

Q. What are the critical stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability is influenced by:

- Moisture sensitivity : Store in inert atmospheres (e.g., argon) and use desiccants .

- Temperature : Avoid prolonged exposure to >30°C; refrigeration (2–8°C) is recommended for long-term storage .

- Light sensitivity : Use amber vials to prevent photodegradation, as observed in pyrimidine analogs .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in drug discovery contexts?

- Methodological Answer : Use density functional theory (DFT) to:

- Predict electrophilic/nucleophilic sites on the pyrimidine ring for targeted derivatization.

- Model binding interactions with biological targets (e.g., enzyme active sites) using docking software (AutoDock, Schrödinger) .

Validate predictions with kinetic studies (e.g., monitoring reaction rates under varying pH/temperature).

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from:

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots .

- Solubility limitations : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug approaches, as seen in Telotristat ethyl’s ethyl ester formulation .

- Protein binding : Quantify serum protein binding via equilibrium dialysis to adjust effective concentrations in vivo.

Q. How can advanced spectroscopic techniques elucidate degradation pathways under stressed conditions?

- Methodological Answer : Apply forced degradation studies :

- Thermal stress : Heat at 40–60°C for 48 hours; analyze via LCMS to identify thermal breakdown products .

- Oxidative stress : Expose to H₂O₂ (3% v/v) and monitor using high-resolution mass spectrometry (HRMS) for peroxide adducts .

- Photolysis : Use UV light (254 nm) and track changes via FT-IR to detect carbonyl formation from ester hydrolysis .

Q. What are the best practices for synthesizing isotopically labeled analogs (e.g., ¹³C/¹⁵N) for tracer studies?

- Methodological Answer :

- Isotope incorporation : Use labeled precursors (e.g., ¹³C-methyl iodide for ester groups) in esterification steps .

- Purification : Employ preparative HPLC with tandem mass detection to isolate labeled species from unlabeled byproducts .

- Validation : Confirm isotopic purity via NMR isotope splitting patterns and mass isotopomer distribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.